7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18531511
InChI: InChI=1S/C9HBrCl2FIN2O2/c10-4-3(14)1-2-5(11)8(16(17)18)9(12)15-7(2)6(4)13/h1H
SMILES:
Molecular Formula: C9HBrCl2FIN2O2
Molecular Weight: 465.83 g/mol

7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline

CAS No.:

Cat. No.: VC18531511

Molecular Formula: C9HBrCl2FIN2O2

Molecular Weight: 465.83 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline -

Specification

Molecular Formula C9HBrCl2FIN2O2
Molecular Weight 465.83 g/mol
IUPAC Name 7-bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline
Standard InChI InChI=1S/C9HBrCl2FIN2O2/c10-4-3(14)1-2-5(11)8(16(17)18)9(12)15-7(2)6(4)13/h1H
Standard InChI Key NHZGLBXXYFYDAX-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C(=C1I)Br)F)N=C(C(=C2Cl)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s quinoline core is substituted at positions 2, 4, 6, 7, and 8 with chlorine, bromine, iodine, fluorine, and a nitro group, respectively. This arrangement creates a sterically congested structure with distinct electronic properties due to the electron-withdrawing effects of halogens and the nitro group. The iodine atom at position 6 contributes to high molecular polarizability, while the fluorine at position 8 enhances metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2667057-58-9
Molecular FormulaC9HBrCl2FIN2O2\text{C}_9\text{HBrCl}_2\text{FIN}_2\text{O}_2
Molecular Weight465.83 g/mol
Halogen ContentBr (17.15%), Cl (15.23%), F (4.08%), I (27.25%)
Nitro GroupNO2\text{NO}_2 (8.60%)

Data sources: Chemsrc , AChemBlock .

Spectroscopic Features

Though experimental spectral data (NMR, IR) are unavailable for this specific compound, analogs such as 7-bromo-4,6-dichloro-8-fluoro-3-nitroquinoline (CAS 2349394-48-3) exhibit characteristic peaks:

  • 1H^1\text{H} NMR: Absence of aromatic protons due to heavy halogen substitution .

  • Mass Spectrometry: Dominant isotopic clusters from bromine (79Br/81Br^{79}\text{Br}/^{81}\text{Br}) and chlorine (35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl}) .

Synthesis and Manufacturing

Synthetic Routes

The compound is likely synthesized via sequential halogenation and nitration of a quinoline precursor. A proposed pathway involves:

  • Quinoline Nitration: Introduction of the nitro group at position 3 using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) .

  • Halogenation Steps:

    • Bromination at position 7 using PBr3\text{PBr}_3.

    • Iodination at position 6 via Ullmann-type coupling .

    • Fluorination at position 8 employing Selectfluor®\text{Selectfluor}^{®} .

  • Dichlorination: Electrophilic substitution at positions 2 and 4 using Cl2/FeCl3\text{Cl}_2/\text{FeCl}_3 .

Table 2: Comparative Analysis of Halogenated Nitroquinolines

CompoundCAS NumberMolecular WeightKey Substituents
7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline2667057-58-9465.83Br, Cl×2, F, I, NO₂
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline2349394-48-3339.93Br, Cl×2, F, NO₂

Data sources: ChemShuttle , Chemsrc .

Purification and Stability

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) is standard for nitroquinolines .

  • Storage: Recommended at 2–8°C under inert atmosphere to prevent dehalogenation .

Applications in Pharmaceutical Research

Antibacterial and Antifungal Activity

Pharmacological and Toxicological Considerations

ADME Profile

  • Absorption: Low oral bioavailability predicted due to high molecular weight (>500 g/mol) and logP >3 .

  • Metabolism: Susceptible to hepatic nitroreduction, potentially forming toxic amine intermediates .

  • Excretion: Renal clearance is likely delayed due to halogen persistence.

Future Research Directions

  • Kinase Profiling: Screen against KRAS, EGFR, and BRAF mutants.

  • Prodrug Development: Mask nitro group to mitigate toxicity.

  • Nanoparticle Formulations: Improve solubility using lipid-based carriers.

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